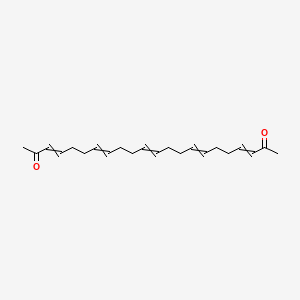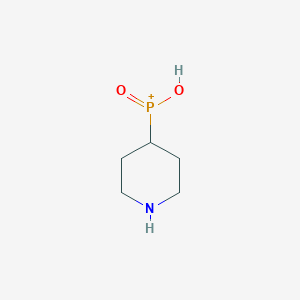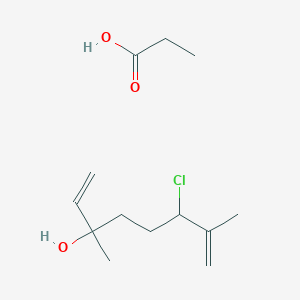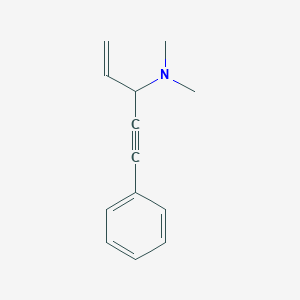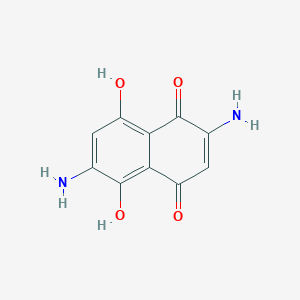
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione is an organic compound with the molecular formula C10H8N2O4 It is a derivative of naphthoquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene derivatives.
Amination: Introduction of amino groups at the 2 and 6 positions.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 8 positions.
Oxidation: Formation of the quinone structure at the 1 and 4 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s effects are mediated through its ability to generate reactive oxygen species, modulate enzyme activity, and interact with cellular components.
類似化合物との比較
Similar Compounds
2,6-Dihydroxynaphthalene: Lacks amino groups, primarily used in the synthesis of other organic compounds.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Similar structure but different substitution pattern, known for its biological activities.
2,3-Dihydroxy-1,4-naphthoquinone: Another naphthoquinone derivative with different hydroxylation pattern.
Uniqueness
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione is unique due to the specific positioning of amino and hydroxyl groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
206556-10-7 |
|---|---|
分子式 |
C10H8N2O4 |
分子量 |
220.18 g/mol |
IUPAC名 |
2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8N2O4/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,15H,11-12H2 |
InChIキー |
LZAGFYCCLFRPHZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C2C(=O)C=C(C(=O)C2=C1O)N)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
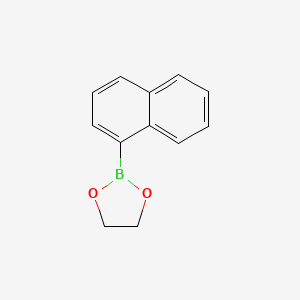
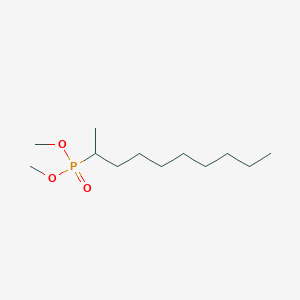
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)
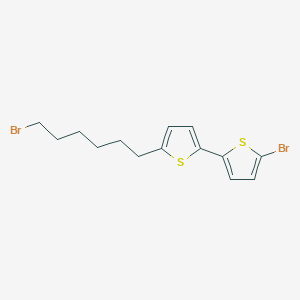
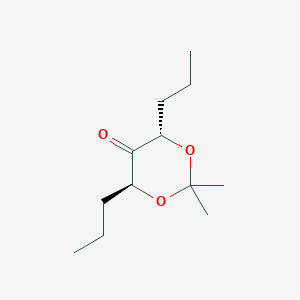
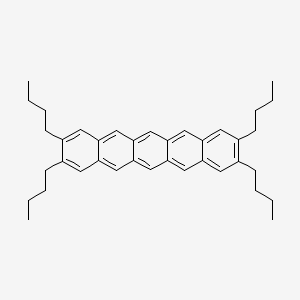
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
